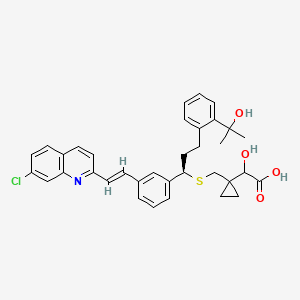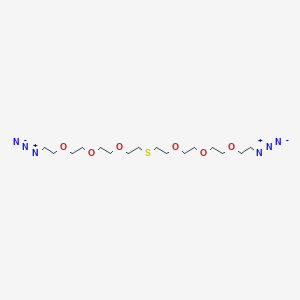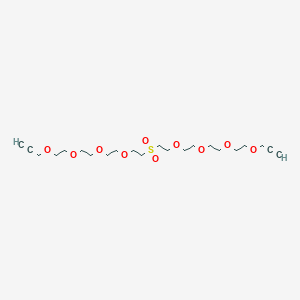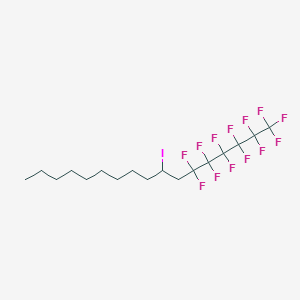
3-(2-Bromophenyl)thiophene
Descripción general
Descripción
3-(2-Bromophenyl)thiophene, also known as 3-Bromothianaphthene, is a heteroaryl halide . It has an empirical formula of C8H5BrS and a molecular weight of 213.09 . It is used in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the Suzuki–Miyaura coupling reaction between o-nitrophenyl boronic acid and 2-bromothiophene . Another method involves a copper-catalyzed cross-coupling to prepare the Bradsher substrate in 3 steps from commercial materials while minimizing redox reactions .Molecular Structure Analysis
Thiophene-based compounds like this compound have high resonance energy, more electrophilic reactivity than benzene, high π-electron density, a planar structure, and the presence of vacant d-orbital in addition to the presence of loosely bound lone pairs of electrons on sulfur atoms .Chemical Reactions Analysis
The α-bromocarbonyl moiety present in this compound shows high reactivity towards nucleophilic displacement reactions . It can undergo various reactions such as Suzuki-Miyaura reaction with phenylboronic acid or 3-thienylboronic acid .Physical And Chemical Properties Analysis
This compound has a refractive index of n20/D 1.668 (lit.) and a boiling point of 269 °C/752.5 mmHg (lit.). It has a density of 1.629 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Optical and Photophysical Properties
3-(2-Bromophenyl)thiophene derivatives have been studied for their effects on the optical and photophysical properties of polymers. For example, postfunctionalization of poly(3-hexylthiophene) with various functional groups, including bromophenyl, has shown that these substituents can significantly affect fluorescence yield and solid-state emission properties. This is crucial for applications in photonic devices and light-emitting materials (Li, Vamvounis, & Holdcroft, 2002).
Electrochromic Behavior
The electrochromic behavior of polymers containing bromophenyl thiophene units has been explored. One study focused on electropolymerization of bromophenyl dithienothiophene, which showed potential for application in devices that change color upon electrical stimulation, such as smart windows and display technologies (Osken, Bildirir, & Ozturk, 2011).
Synthesis and Characterization of Derivatives
Various derivatives of this compound have been synthesized, characterized, and investigated for their potential applications. These include studies on vibrational spectra, crystal structures, and electronic properties, which are essential for developing new materials with tailored characteristics for specific applications (Balakit et al., 2017).
Applications in Photovoltaic Cells
The construction of complex thiophene-based skeletons, such as 2-arylbenzo[4,5]thieno[2,3-d]thiazoles, has been explored for potential applications in photovoltaic cells. These materials are promising for solar energy conversion due to their unique electronic properties (Zhang et al., 2020).
Biomedical Applications
Thiophene-containing compounds, including bromophenyl derivatives, have shown a variety of biological activities, such as anticancer, antibacterial, antiviral, and antioxidant properties. This makes them valuable for pharmaceutical research and development (Mabkhot et al., 2017).
Tuning Electronic Properties of Polythiophenes
Studies on this compound have also focused on tuning the electronic properties of conjugated polythiophenes. This is significant for developing advanced materials for electronic and optoelectronic devices (Gohier, Frère, & Roncali, 2013).
Direcciones Futuras
Thiophene-based compounds like 3-(2-Bromophenyl)thiophene have potential applicability in organic electronics such as in solar cells, electrochromic devices (ECDs), organic field effect transistors (OFETs), organic limiting diodes (OLEDs), fluorescent probes, redox switching, and more . They are expected to continue attracting attention from researchers worldwide due to their intriguing properties and applications .
Mecanismo De Acción
Target of Action
3-(2-Bromophenyl)thiophene is a compound that is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the SM coupling reaction. The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the SM coupling reaction. The compound plays a role in the transmetalation mechanisms of the reaction . The downstream effects of these pathways involve the formation of new carbon–carbon bonds, contributing to the synthesis of complex organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the SM coupling reaction . This leads to the synthesis of complex organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction conditions, such as temperature and the presence of a metal catalyst, can affect the efficacy and stability of the compound . Furthermore, the nature of the organoboron reagents used in the reaction can also influence the compound’s action .
Propiedades
IUPAC Name |
3-(2-bromophenyl)thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIVFWXOCKNDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311690 | |
| Record name | 3-(2-Bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20608-83-7 | |
| Record name | 3-(2-Bromophenyl)thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20608-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Bromophenyl)thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![Bicyclo[2.2.2]octan-2-amine](/img/structure/B3325160.png)


